2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid
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Overview
Description
“2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 338408-38-1 . Its molecular formula is C5H6N2O2S2 and it has a molecular weight of 190.25 . The IUPAC name for this compound is [(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6N2O2S2/c1-3-5(11-7-6-3)10-2-4(8)9/h2H2,1H3,(H,8,9) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 190.2 g/mol . The compound’s structure can be represented by the SMILES notation: CC1=C(SN=N1)SCC(=O)O .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
The synthesis and investigation of heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in the thiadiazole structure, highlighting the significance of such compounds in drug development. The versatility of these molecules is further demonstrated by their ability to exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities, among others. This underscores the potential of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid and its derivatives in contributing to the discovery of new therapeutic agents with improved efficacy and safety profiles (Mishra et al., 2015).
Antimicrobial and Antitumor Properties
1,3,4-thiadiazole derivatives have been extensively studied for their significant biological activities, including antimicrobial and antitumor effects. These compounds are recognized for their broad-spectrum efficacy against various microbial strains and cancer cell lines, offering a promising avenue for the development of new therapeutic agents. The structural flexibility of thiadiazole allows for a wide range of chemical modifications, enabling the synthesis of derivatives with targeted biological properties and potential applications in treating infectious diseases and cancer (Alam, 2018).
Importance in Organic Synthesis and Biological Applications
The thiadiazole moiety, including structures similar to this compound, is a key scaffold in the design of heterocyclic compounds with diverse biological activities. These compounds find applications in various domains, including as oxidation inhibitors, dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of biological activities associated with thiadiazole derivatives underscores their potential as valuable tools for organic and medicinal chemists in the development of new pharmaceutical agents (Asif, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3-5(11-7-6-3)10-2-4(8)9/h2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZCOMAOWSOBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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